molecular formula C14H13BrN6OS B2614729 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide CAS No. 2034557-93-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide

Cat. No. B2614729
CAS RN: 2034557-93-0
M. Wt: 393.26
InChI Key: SCMQALDJTJCZQE-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized and evaluated for their potential as antiviral and antimicrobial agents . They have also been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . This core is often modified with different substituents to enhance the bioactivity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclization . The specific reactions and conditions can vary depending on the desired substituents and the specific compound being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure and substituents . For example, one study reported a melting point of 191.9–197.3 °C for a specific compound .

Mechanism of Action

The mechanism of action of these compounds involves their inhibitory activities toward c-Met/VEGFR-2 kinases . They have also been shown to exhibit antiproliferative activities against certain cell lines in vitro .

Safety and Hazards

While specific safety and hazard information for “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide” is not available, it is generally recommended to handle these types of compounds with care, avoiding ingestion, inhalation, and contact with skin or eyes .

Future Directions

Future research on [1,2,4]triazolo[4,3-a]pyrazine derivatives could focus on further exploring their potential as antiviral and antimicrobial agents . Additionally, their inhibitory activities toward c-Met/VEGFR-2 kinases suggest potential applications in cancer treatment . Further studies could also explore the effects of different substituents on the bioactivity and properties of these compounds .

properties

IUPAC Name

4-bromo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)18-10-1-3-20(6-10)12-13-19-17-8-21(13)4-2-16-12/h2,4-5,7-8,10H,1,3,6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMQALDJTJCZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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